molecular formula C18H21N3O4 B2785064 Ethyl 4-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate CAS No. 1351614-66-8

Ethyl 4-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate

Cat. No. B2785064
CAS RN: 1351614-66-8
M. Wt: 343.383
InChI Key: WSCKGQWDZGIAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate, also known as EBOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Anticancer Activity

(I): has been synthesized as part of a line of investigation into potential anticancer agents. While further pharmacological investigations are needed, preliminary tests suggest that this compound may exhibit anticancer properties . Researchers are keen to explore its effects on cancer cell lines and tumor growth inhibition.

Analgesic Properties

In a related context, products synthesized by alkylation of pyridazines (similar to (I) ) have been shown to possess analgesic properties. These compounds could potentially serve as novel pain-relieving agents .

properties

IUPAC Name

ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-24-17(23)9-8-16(22)21-11-14(12-21)18-19-15(20-25-18)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCKGQWDZGIAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate

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